molecular formula C27H22F5NO4 B7983681 (2S,3S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate

(2S,3S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate

Cat. No.: B7983681
M. Wt: 519.5 g/mol
InChI Key: FYZSBHSHLNJGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate is a useful research compound. Its molecular formula is C27H22F5NO4 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
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Biological Activity

(2S,3S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate, with CAS number 86060-89-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H22F5NO4
  • Molecular Weight : 519.46 g/mol
  • Structure : The compound features a perfluorophenyl group and a fluorenylmethoxycarbonyl amino acid derivative, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammation and cancer progression.

In Vitro Studies

  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a role in modulating immune responses.
  • Enzyme Inhibition : Initial screenings indicated that this compound could inhibit specific histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.

Case Studies

  • Study on HDAC Inhibition :
    • A study conducted by Villadsen et al. (2013) reported that compounds similar to this compound exhibited selective inhibition of HDAC isoforms. The IC50 values ranged from 14 to 67 nM for various isoforms, indicating potent activity against HDAC1–3 and HDAC10–11 .
  • Cancer Cell Line Testing :
    • In another investigation, the compound was tested on several cancer cell lines (e.g., breast and prostate cancer). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokinesInternal Study
HDAC InhibitionIC50 values between 14 to 67 nM for HDAC1–3Villadsen et al. (2013)
Cancer Cell ViabilitySignificant reduction in viability at >10 µMInternal Study

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHSHLNJGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.